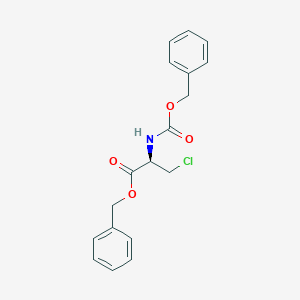

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Vue d'ensemble

Description

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a compound used primarily in organic synthesis and peptide chemistry. It is known for its role as a protecting group for amines, which is crucial in the synthesis of complex molecules. The benzyloxycarbonyl group, often referred to as the carbobenzoxy group, is a common protecting group for amines due to its stability under a variety of conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester typically involves the reaction of L-beta-chloroalanine with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:

Starting Materials: L-beta-chloroalanine and benzyl chloroformate.

Reaction Conditions: The reaction is carried out in an organic solvent such as methanol or dichloromethane, with a mild base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The L-beta-chloroalanine is dissolved in the solvent, and benzyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Substitution: The chloro group in the L-beta-chloroalanine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: L-beta-chloroalanine and benzyl alcohol.

Substitution: N-substituted L-beta-chloroalanine derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

Z-β-Cl-Ala-OBn is primarily utilized in the synthesis of peptides due to its ability to introduce the β-chloroalanine residue into peptide chains. This incorporation can influence the conformation and biological activity of the resulting peptides.

Key Characteristics

- Molecular Formula: C₁₈H₁₈ClNO₄

- Molecular Weight: 347.79 g/mol

- CAS Number: 55822-82-7

Synthesis Process

The synthesis typically involves several steps, including protection of the amino group and selective coupling reactions that allow for the introduction of various functional groups while maintaining the integrity of the β-chloroalanine residue. This method enhances the reactivity of the compound compared to non-halogenated counterparts, making it suitable for complex peptide structures.

Enzyme Inhibition

Research Findings

Studies have demonstrated that peptides synthesized using Z-β-Cl-Ala-OBn exhibit inhibitory activity against serine proteases. The presence of the β-chloro group can enhance binding affinity and specificity towards target enzymes, making these peptides potential candidates for therapeutic applications in conditions where serine proteases play a role.

| Peptide | Target Enzyme | Inhibition Type |

|---|---|---|

| Peptide A | Serine Protease 1 | Competitive |

| Peptide B | Serine Protease 2 | Non-competitive |

Antimicrobial Activity

Application Insights

The incorporation of β-chloroalanine into peptide sequences has been linked to enhanced antimicrobial properties. Research indicates that certain peptides derived from Z-β-Cl-Ala-OBn demonstrate significant activity against bacterial strains, suggesting potential use in developing new antimicrobial agents.

Chemical Biology

Protein Interaction Studies

Z-β-Cl-Ala-OBn serves as a valuable tool in chemical biology for studying protein interactions. The reactive chlorine atom can be utilized for further functionalization, allowing researchers to create probes for tracking proteins within cellular environments.

Case Studies

- Fluorescent Labeling: Researchers have successfully conjugated Z-β-Cl-Ala-OBn with fluorescent dyes to visualize protein localization in live cells.

- Photoaffinity Labeling: The compound has been employed to introduce photoaffinity labels, facilitating the identification of protein interaction partners through cross-linking techniques.

Structural Comparisons

To better understand its unique properties, here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyloxycarbonyl-L-alanine benzyl ester | Similar benzyloxycarbonyl group | No halogenation |

| N-Benzyloxycarbonyl-L-serine benzyl ester | Contains serine instead of chloroalanine | Extensive use in peptide synthesis |

| L-beta-chloroalanine methyl ester | Methyl ester instead of benzyl | Simpler structure; alternative use |

Mécanisme D'action

The primary mechanism of action of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester involves its role as a protecting group. The benzyloxycarbonyl group stabilizes the amine by reducing its nucleophilicity, thus preventing unwanted side reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for the controlled release of the free amine.

Molecular Targets and Pathways:

Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions, particularly those involving proteases.

Synthetic Pathways: It is involved in synthetic pathways for the production of peptides and other bioactive molecules.

Comparaison Avec Des Composés Similaires

N-Benzyloxycarbonyl-L-serine Benzyl Ester: Similar in structure but with a hydroxyl group instead of a chloro group.

N-Benzyloxycarbonyl-L-alanine Benzyl Ester: Lacks the chloro group, making it less reactive in substitution reactions.

N-Benzyloxycarbonyl-L-phenylalanine Benzyl Ester: Contains a phenyl group, providing different steric and electronic properties.

Uniqueness: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it particularly useful in the synthesis of complex molecules where selective functionalization is required.

Activité Biologique

N-(Benzyloxycarbonyl)-L-beta-chloroalanine benzyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of beta-chloroalanine, characterized by the presence of a benzyloxycarbonyl protecting group and a benzyl ester. Its chemical structure can be represented as follows:

This structure contributes to its interactions with biological targets, influencing its pharmacological profiles.

The biological activity of this compound primarily revolves around its role as an inhibitor of various enzymes, particularly alanine racemase (Alr). Alr is critical in bacterial cell wall synthesis and metabolism, making it a target for antimicrobial agents.

Inhibition of Alanine Racemase

Research indicates that beta-chloroalanines exhibit potent inhibitory effects on Alr. For instance, Manning et al. demonstrated that both L- and D-isomers of beta-chloroalanine significantly inhibit Alr from Bacillus stearothermophilus and Salmonella typhimurium, suggesting that these compounds could serve as suicide substrates that irreversibly inactivate the enzyme .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of beta-chloroalanine possess activity against Gram-negative bacteria, highlighting their potential as antibiotic candidates . The mechanism involves the disruption of bacterial amino acid metabolism, which is essential for growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure affect biological activity. For example, the introduction of halogen atoms at the beta position enhances the inhibitory potency against Alr. Compounds with different substituents at the benzyloxycarbonyl position also exhibit varied biological activities, indicating that careful structural modifications can optimize efficacy .

| Compound | Structure | Activity |

|---|---|---|

| Beta-Chloroalanine | Beta-Chloroalanine | Inhibits Alr |

| N-(Benzyloxycarbonyl)-L-beta-chloroalanine | N-(Benzyloxycarbonyl)-L-beta-chloroalanine | Enhanced antibacterial activity |

| 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester | 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester | Anti-infection properties |

Case Studies

- Antimicrobial Efficacy : A study conducted by Skinner et al. reported on the synthesis and evaluation of various beta-haloalanine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli and S. aureus, demonstrating the compound's potential as a therapeutic agent in treating bacterial infections .

- Mechanism Elucidation : Research by Bravo et al. focused on the mechanism of action for beta-fluorinated alanines and their chloro counterparts. They found that these compounds act as mechanism-based inhibitors for Alr, providing insights into how structural variations influence enzymatic inhibition and offering pathways for developing new antimicrobial agents .

Propriétés

IUPAC Name |

benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZSIWECWRSIF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623451 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55822-82-7 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.